molecular formula C11H11NO3 B575635 Methyl 4-methoxy-1H-indole-3-carboxylate CAS No. 161532-19-0

Methyl 4-methoxy-1H-indole-3-carboxylate

Cat. No.: B575635
CAS No.: 161532-19-0
M. Wt: 205.213
InChI Key: QPCLDGGSAWJMAB-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-1H-indole-3-carboxylate typically involves the reaction of 4-methoxyindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methoxy-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as protein kinase C alpha (PKCα) and nitric oxide synthase (nNOS). These interactions can lead to the modulation of cellular signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl indole-3-carboxylate
  • Methyl 2-methoxy-1H-indole-3-carboxylate
  • Methyl 5-methoxy-1H-indole-3-carboxylate

Uniqueness

Methyl 4-methoxy-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of the methoxy group at the 4-position can enhance its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

methyl 4-methoxy-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-5-3-4-8-10(9)7(6-12-8)11(13)15-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCLDGGSAWJMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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